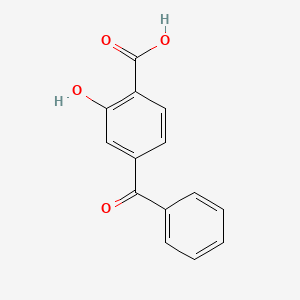
2-Hydroxy-4-benzoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-benzoylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research has identified several biological activities associated with 2-hydroxy-4-benzoylbenzoic acid, particularly in the context of pharmacology:
- Antioxidant Properties : Studies have shown that derivatives of this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases .
- Antidiabetic Effects : The compound has been investigated for its potential to regulate blood glucose levels. In animal studies, it has demonstrated the ability to improve glycemic control and reduce lipid peroxidation in diabetic models .
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation, making them candidates for further development in anti-inflammatory therapies .
Industrial Applications
The unique properties of this compound lend themselves to various industrial applications:
- Dyes and Pigments : The compound serves as an important intermediate in the synthesis of heat-sensitive dyes. Its ability to stabilize colorants under thermal conditions is particularly valuable in textile and plastic industries .
- Pharmaceuticals : Given its biological activities, this compound is being explored for potential therapeutic applications in treating metabolic disorders, including diabetes and hyperlipidemia. Its role as an antioxidant also positions it well for incorporation into nutraceutical formulations .
Case Studies
- Synthesis of Heat-Sensitive Dyes : A study outlined a method for synthesizing this compound that significantly reduced environmental pollutants by minimizing solvent usage during the reaction process. This method not only improved yield but also facilitated easier purification of the product, demonstrating a successful application in dye manufacturing .
- Antioxidant Screening : In vitro assays have been conducted to evaluate the antioxidant capabilities of various derivatives of this compound. Results indicated that certain derivatives exhibited superior radical scavenging abilities compared to standard antioxidants like butylated hydroxytoluene (BHT), suggesting their potential use in food preservation and health supplements .
Propiedades
Fórmula molecular |
C14H10O4 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
4-benzoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O4/c15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H,(H,17,18) |
Clave InChI |
PSORZZHQTUHRLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)O |
Sinónimos |
4-benzoylsalicylic acid p-benzoylsalicylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















